molecular formula C24H23NO4 B12207559 (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B12207559
M. Wt: 389.4 g/mol
InChI Key: DUCUTRHDGIGAFD-UDWIEESQSA-N
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Description

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic organic compound featuring a benzofuran core substituted with a methyl group at position 7, a 1-methylindole-derived methylidene group at position 2, and a bulky 2,2-dimethylpropanoate ester at position 6.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C24H23NO4/c1-14-19(29-23(27)24(2,3)4)11-10-17-21(26)20(28-22(14)17)12-15-13-25(5)18-9-7-6-8-16(15)18/h6-13H,1-5H3/b20-12+

InChI Key

DUCUTRHDGIGAFD-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)C(C)(C)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole and benzofuran rings, followed by their coupling and esterification.

    Formation of Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyaryl ketones using acidic or basic catalysts.

    Coupling and Esterification: The final step involves the coupling of the indole and benzofuran intermediates, followed by esterification with 2,2-dimethylpropanoic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or indole nitrogen positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, the compound can serve as a lead compound for the development of new drugs. Its structural features may allow for the modulation of biological targets, such as enzymes or receptors, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as optical or electronic characteristics. It may also find applications in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Biological Activity

The compound (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Structural Characteristics

The compound contains several key structural elements:

  • Benzofuran moiety : Known for its diverse biological activities.
  • Indole derivative : Often associated with anticancer and antimicrobial properties.
  • Dimethylpropanoate group : May enhance lipophilicity and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of indole and benzofuran exhibit antibacterial properties against various strains of bacteria. For instance, compounds similar to the one have shown minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against Staphylococcus aureus and Escherichia coli . The presence of the benzofuran and indole structures is thought to contribute to this activity.

Anticancer Activity

The compound's anticancer potential has been highlighted in studies involving various cancer cell lines. For example, indole-containing compounds have demonstrated cytotoxic effects against MCF-7 breast cancer cells. Mechanisms of action include:

  • Induction of apoptosis via caspase activation.
  • Interference with DNA replication and repair processes .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Interaction with Biological Targets

The compound's structure suggests it may interact with specific proteins or enzymes involved in critical biological pathways. For instance:

  • DNA intercalation : Similar indole derivatives have been shown to bind to DNA, disrupting replication and transcription processes .
  • Enzyme inhibition : The presence of functional groups may allow for inhibition of key enzymes involved in cancer cell metabolism or bacterial growth.

Case Studies

Several studies have provided insights into the biological activity of related compounds:

  • Synthesis and Evaluation of Indole Derivatives : A study synthesized various indole-based compounds and evaluated their antibacterial properties against multi-drug resistant strains. Results indicated that modifications to the indole structure significantly influenced antibacterial efficacy .
  • Cytotoxicity Assays on Cancer Cell Lines : Research conducted on similar benzofuran-indole hybrids revealed enhanced cytotoxicity against cancer cell lines compared to standard treatments. The study highlighted the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityMIC (µM)Cell Line TestedMechanism
Indole Derivative AAntibacterial20–40 (S. aureus)-DNA Intercalation
Benzofuran-Indole Hybrid BAnticancer-MCF-7Apoptosis Induction
Compound CAntibacterial40–70 (E. coli)-Enzyme Inhibition

Comparison with Similar Compounds

Benzofuran Derivatives

Benzofuran-based compounds are widely studied for their antimicrobial and anticancer properties. Unlike the target compound, which has a 2,2-dimethylpropanoate ester, simpler benzofurans (e.g., those with methyl or hydroxyl substituents) exhibit reduced metabolic stability due to smaller ester groups.

Indole-Containing Compounds

The 1-methylindole group in the target compound is structurally analogous to bioactive indole derivatives. For example, the dibenzoazepin-based compound (2S)-2-(2-fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide (, Compound 7) shares an indole-like aromatic system but incorporates fluorine and amide groups. This amide group confers hydrogen-bonding capacity, whereas the target compound’s ester group may prioritize membrane permeability over target specificity .

Ester-Functionalized Bioactive Agents

The 2,2-dimethylpropanoate (pivalate) ester is a sterically hindered group known to improve metabolic stability. In contrast, C. gigantea plant extracts () rely on naturally occurring esters (e.g., terpenoid esters) with lower synthetic tunability. The synthetic origin of the target compound allows precise modulation of steric and electronic properties compared to natural analogues .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are absent, inferences can be drawn from structurally related molecules:

Property Target Compound Compound 7 () Natural Esters (e.g., C. gigantea)
Molecular Weight ~423 g/mol (calculated) 466 g/mol (M = 466) Variable (200–600 g/mol)
Key Functional Groups Ester, indole, benzofuran, ketone Amide, fluorine, dibenzoazepin Alkaloids, terpenoid esters
Spectral Features Expected IR: C=O (ester, 1720 cm⁻¹), aromatic C=C 1H-NMR: δ 7.62–7.20 (aromatics), 3.35 (CH3) GC-MS: Terpenoid peaks (m/z 100–400)
Bioactivity Hypothetical: Insecticidal/drug candidate Pharmaceutical (explicit activity) Insecticidal (field-dependent efficacy)

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